molecular formula C18H13BrCl2N2O3S B304805 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

カタログ番号 B304805
分子量: 488.2 g/mol
InChIキー: WSOPGAGQCFHLMC-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy due to its ability to selectively target cancer cells that rely on glutamine metabolism for survival.

科学的研究の応用

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, making it a promising candidate for cancer therapy.

作用機序

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, which ultimately leads to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit glutaminase, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, decrease the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to decrease the production of reactive oxygen species, which can contribute to cancer cell survival.

実験室実験の利点と制限

One of the advantages of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its ability to selectively target cancer cells that rely on glutamine metabolism for survival. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic to normal cells than traditional chemotherapy. However, one of the limitations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

将来の方向性

There are a number of future directions for research on (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one in combination with other metabolic inhibitors, such as inhibitors of glycolysis or fatty acid metabolism, may have synergistic effects on cancer cell proliferation. Finally, the development of more water-soluble formulations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one may improve its efficacy as a cancer therapy.

合成法

The synthesis of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one involves a multi-step process that includes the condensation of 4-bromophenol with 2-(2-aminoethoxy)ethanol to form a protected intermediate. This intermediate is then reacted with 3,5-dichlorobenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after deprotection of the intermediate with hydrochloric acid. The yield of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is typically around 30-40%, and the purity can be improved through recrystallization.

特性

製品名

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

分子式

C18H13BrCl2N2O3S

分子量

488.2 g/mol

IUPAC名

(5Z)-2-amino-5-[[4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorophenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H13BrCl2N2O3S/c19-11-1-3-12(4-2-11)25-5-6-26-16-13(20)7-10(8-14(16)21)9-15-17(24)23-18(22)27-15/h1-4,7-9H,5-6H2,(H2,22,23,24)/b15-9-

InChIキー

WSOPGAGQCFHLMC-DHDCSXOGSA-N

異性体SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl)Br

SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

正規SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。